7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Calcium channel antagonism Scaffold regioisomer comparison Octahydroquinazoline SAR

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one (CAS 467225-63-4) is a fused-ring heterocyclic building block belonging to the tetrahydroquinazolinone class, featuring a gem-dimethyl substitution at the 7-position of the saturated ring. With a molecular formula of C₁₀H₁₂N₂O and molecular weight of 176.21 g/mol, the compound presents a free 5-ketone group for further functionalization and is commercially available at 98% purity from multiple suppliers.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 467225-63-4
Cat. No. B2522671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
CAS467225-63-4
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCC1(CC2=NC=NC=C2C(=O)C1)C
InChIInChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3
InChIKeyIKLDTAXTEONBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one (CAS 467225-63-4): Procurement-Relevant Scaffold Profile


7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one (CAS 467225-63-4) is a fused-ring heterocyclic building block belonging to the tetrahydroquinazolinone class, featuring a gem-dimethyl substitution at the 7-position of the saturated ring . With a molecular formula of C₁₀H₁₂N₂O and molecular weight of 176.21 g/mol, the compound presents a free 5-ketone group for further functionalization and is commercially available at 98% purity from multiple suppliers . The scaffold derives from 5,5-dimethyl-1,3-cyclohexanedione and serves as a key synthetic entry point for Biginelli-type condensations yielding octahydroquinazoline-2,5-dione and 2-thione derivatives with documented pharmacological profiles [1].

Why 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one Cannot Be Interchanged with In-Class Tetrahydroquinazolinone Scaffolds


The 7,7-dimethyl substitution pattern on the saturated ring is not a minor structural variation; it introduces a Thorpe–Ingold (gem-dimethyl) conformational effect that alters both synthetic reactivity and the pharmacological properties of downstream derivatives [1]. Regioisomeric scaffolds such as the 6,6-dimethyl series, synthesized from 4,4-dimethyl-1,3-cyclohexanedione, produce derivatives with markedly weaker calcium antagonist activity compared to those derived from the 7,7-dimethyl scaffold, demonstrating that the position of the gem-dimethyl group is a critical determinant of biological outcome [2][3]. Additionally, the 7,7-dimethyl motif increases lipophilicity (computed LogP ~1.63) relative to the unsubstituted or 2-methyl-substituted parent scaffolds (LogP ~0.63–1.30), influencing both pharmacokinetic behavior and fragment screening hit rates .

Quantitative Differentiation Evidence: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one vs. Its Closest Analogs


Regioisomeric Differentiation: 7,7-Dimethyl vs. 6,6-Dimethyl Scaffolds in Calcium Antagonist Activity

The position of the gem-dimethyl group on the saturated ring directly determines calcium antagonist potency in derived octahydroquinazoline-2,5-diones. The 7,7-dimethyl scaffold, synthesized from 5,5-dimethyl-1,3-cyclohexanedione, yields compound 16 which achieves a maximum relaxant effect of 38.83 ± 5.84% on isolated lamb aortic strips, statistically equivalent to the reference drug nicardipine (35.50 ± 4.16%) [1]. In contrast, the regioisomeric 6,6-dimethyl scaffold, derived from 4,4-dimethyl-1,3-cyclohexanedione, produces derivatives that exert only weak calcium antagonistic activity on smooth muscle compared with nicardipine [2]. This regioisomeric comparison demonstrates that the 7-position gem-dimethyl motif is a structural prerequisite for calcium antagonist activity in this chemotype.

Calcium channel antagonism Scaffold regioisomer comparison Octahydroquinazoline SAR

Lipophilicity Differentiation: LogP of 7,7-Dimethyl Scaffold vs. 2-Methyl and Unsubstituted Analogs

The 7,7-dimethyl substitution confers measurably higher lipophilicity compared to closely related tetrahydroquinazolin-5-one scaffolds lacking the gem-dimethyl motif. The target compound exhibits a computed LogP of 1.63 (cLogP) . The 2-methyl analog (CAS 21599-29-1, 2-methyl-5,6,7,8-tetrahydroquinazolin-5-one) has a computed LogP of 1.30 , while the unsubstituted parent scaffold 5,6,7,8-tetrahydroquinazolin-5-one (CAS 21599-28-0) has lower lipophilicity still (LogP not directly available but MW 148.16 vs. 176.21 for the target) . This LogP difference of approximately +0.33 to +1.0 log units relative to 2-methyl and unsubstituted analogs translates to a roughly 2- to 10-fold increase in octanol–water partition coefficient, which is meaningful for membrane permeability in cell-based assays and for fragment library design where balanced LogP distribution is desired.

Lipophilicity Physicochemical profiling Scaffold selection

Fragment-Based Drug Discovery Validation: 4-Amino Derivative Co-crystallized with Biotin Carboxylase

The 4-amino derivative of the 7,7-dimethyl scaffold (4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, ligand code OA3) has been co-crystallized with biotin carboxylase from E. coli at 2.5 Å resolution (PDB ID: 2W6O), providing direct structural evidence of target engagement [1][2]. This fragment was identified through a combined virtual screening and fragment-based approach targeting bacterial fatty acid biosynthesis, and represents a validated, ligand-efficient starting point for antibacterial drug discovery [3]. In contrast, neither the 6,6-dimethyl regioisomer nor the unsubstituted tetrahydroquinazolin-5-one scaffold has a publicly available co-crystal structure with biotin carboxylase, limiting their utility in structure-guided optimization programs against this target.

Fragment-based drug discovery X-ray crystallography Biotin carboxylase inhibition

COX-2 Inhibitory Activity of 7,7-Dimethyl Scaffold Derivatives Compared to Clinical NSAIDs

Derivatives of the 7,7-dimethyl-octahydroquinazolin-5(6H)-one scaffold have demonstrated selective COX-2 inhibition with IC₅₀ values ranging from 0.22 to 1.42 μM and selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) values of 6.16 to 14.18 [1]. These values place the scaffold's derivatives in an intermediate selectivity range: more COX-2 selective than indomethacin (IC₅₀ = 0.49 μM, SI = 0.08) and diclofenac (IC₅₀ = 0.8 μM, SI = 4.87), though less selective than celecoxib (IC₅₀ = 0.05 μM, SI = 296) [1]. Compounds 6, 7, 12, 13, and 16 emerged as the most potent and selective in the series. The 7,7-dimethyl scaffold thus provides a differentiated pharmacological starting point for COX-2 inhibitor development distinct from classical diarylheterocycle scaffolds.

COX-2 inhibition Anti-inflammatory Selectivity index

Thorpe–Ingold Conformational Restriction: Gem-Dimethyl Effect on Ring Closure and Derivative Formation

The gem-dimethyl group at the 7-position exerts a Thorpe–Ingold (angle compression) effect that facilitates ring-closure reactions and enhances the synthetic accessibility of fused octahydroquinazoline derivatives via Biginelli condensation [1][2]. This effect is well-characterized: gem-dialkyl substitution on a tetrahedral carbon reduces the internal angle between the two remaining substituents, bringing reactive centers into closer proximity and accelerating cyclization rates [1]. In practice, this translates to efficient one-pot syntheses of 4-aryl-7,7-dimethyl-octahydroquinazoline-2,5-diones and 2-thiones from 5,5-dimethyl-1,3-cyclohexanedione, aromatic aldehydes, and urea or thiourea under mild catalytic conditions (H₂SO₄ in water) [3][4]. The 7-unsubstituted or 7-mono-substituted analogs lack this conformational pre-organization, requiring more forcing conditions or producing lower yields in analogous cyclization reactions.

Thorpe–Ingold effect Conformational restriction Cyclization efficiency

Validated Application Scenarios for 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one Based on Quantitative Evidence


Calcium Channel Modulator Lead Generation Using 7,7-Dimethyl Scaffold Biginelli Derivatives

Research groups pursuing calcium channel antagonists should select the 7,7-dimethyl scaffold (CAS 467225-63-4) over the 6,6-dimethyl regioisomer, as the former yields derivatives with nicardipine-comparable vasorelaxant activity (compound 16: 38.83 ± 5.84% vs. nicardipine 35.50 ± 4.16% on lamb aortic strips) . The 6,6-dimethyl series consistently produces weak calcium antagonist activity, making it unsuitable for this target class . The scaffold can be elaborated via Biginelli condensation with substituted aromatic aldehydes and urea/thiourea to generate focused libraries for SAR exploration .

Structure-Guided Antibacterial Drug Discovery Targeting Biotin Carboxylase

The 4-amino derivative of the 7,7-dimethyl scaffold has been validated as a fragment hit against biotin carboxylase with an experimentally determined co-crystal structure (PDB 2W6O, 2.5 Å) . Medicinal chemistry teams can use this structural information to guide rational elaboration of the fragment into lead compounds with improved affinity and ligand efficiency. The 7,7-dimethyl scaffold's gem-dimethyl group provides a defined conformational preference that may be exploited in structure-based design . No equivalent structural data exist for the 6,6-dimethyl or unsubstituted tetrahydroquinazolinone scaffolds against this target.

COX-2 Selective Inhibitor Development with Differentiated Selectivity Profile

Derivatives of the 7,7-dimethyl-octahydroquinazolin-5(6H)-one scaffold provide a starting point for COX-2 inhibitor programs seeking an intermediate selectivity profile (SI = 6.16–14.18) . This selectivity window is distinct from both non-selective NSAIDs (indomethacin SI = 0.08; diclofenac SI = 4.87) and highly selective coxibs (celecoxib SI = 296), potentially offering a differentiated therapeutic index for indications where balanced COX-1/COX-2 inhibition is preferred. The 7,7-dimethyl scaffold is essential; the activity is attributed to the 1-(4-acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-octahydroquinazolin-5(6H)-one chemotype .

Fragment Library Design Requiring Precise LogP-Targeted Building Blocks

Fragment-based screening libraries benefit from building blocks with well-characterized and diverse physicochemical properties. The 7,7-dimethyl scaffold offers a computed LogP of 1.63 with TPSA 42.85 , positioning it in a moderately lipophilic space distinct from the 2-methyl analog (LogP ~0.63–1.30) . This property differentiation is valuable for fragment library designers seeking to populate specific LogP bins with synthetically tractable, sp³-rich heterocyclic scaffolds. The availability of the compound at 98% purity from commercial suppliers supports immediate deployment in fragment screening campaigns .

Quote Request

Request a Quote for 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.